4-Nitrophenyl valerate

Descripción

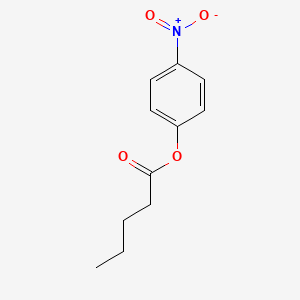

4-Nitrophenyl valerate (C₁₁H₁₃NO₄; average molecular mass: 223.228 g/mol) is a chromogenic and fluorogenic ester compound widely used in enzymology to assay esterase and lipase activity . Structurally, it consists of a valeric acid (pentanoic acid) moiety linked via an ester bond to a 4-nitrophenyl group. Upon enzymatic hydrolysis, it releases 4-nitrophenol, which exhibits a distinct yellow color under alkaline conditions (absorbance at 405 nm) or fluorescence, enabling real-time quantification of enzyme kinetics . This compound is particularly valued for its sensitivity in detecting low enzyme concentrations and its utility in high-throughput screening of enzyme inhibitors or activators .

Propiedades

IUPAC Name |

(4-nitrophenyl) pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-3-4-11(13)16-10-7-5-9(6-8-10)12(14)15/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQXEHRFVKJLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336362 | |

| Record name | 4-Nitrophenyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956-07-6 | |

| Record name | 4-Nitrophenyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acid-Catalyzed Esterification

The most frequently reported method involves the reaction of 4-nitrophenol with valeryl chloride in the presence of a Brønsted acid catalyst. Murashige et al. (2011) demonstrated that trifluoromethanesulfonic acid (TfOH) in acetonitrile achieves near-quantitative yields. The protocol follows:

-

Reagents :

-

4-Nitrophenol (1 equiv, 3.6 mmol)

-

Valeryl chloride (3 equiv, 10.8 mmol)

-

TfOH (1% v/v in CH₃CN)

-

-

Procedure :

-

Dissolve 4-nitrophenol and valeryl chloride in 1% TfOH/acetonitrile (1 mL per 0.28 mmol phenol).

-

Stir at 20°C for 1 hour.

-

Quench with cold water, extract with ethyl acetate, and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Base-Mediated Acylation

Alternative approaches employ triethylamine (TEA) as a base to scavenge HCl generated during the reaction. A study in the Journal of Emerging Investigators optimized this method for para-substituted phenyl esters:

-

Reagents :

-

4-Nitrophenol (1 equiv)

-

Valeryl chloride (1.2 equiv)

-

Triethylamine (1.5 equiv)

-

Methylene chloride (solvent)

-

-

Procedure :

-

Dissolve 4-nitrophenol and TEA in CH₂Cl₂ under nitrogen.

-

Add valeryl chloride dropwise at 0°C.

-

Warm to room temperature and stir until TLC confirms completion (typically 2–4 hours).

-

Extract with 5% NaOH, dry, and concentrate.

-

Yield : 92–95%

Advantage : Avoids strong acids, suitable for acid-sensitive substrates.

Solvent and Catalyst Optimization

Comparative studies reveal solvent and catalyst choices critically impact reaction kinetics and product purity:

| Parameter | TfOH/CH₃CN | TEA/CH₂Cl₂ |

|---|---|---|

| Reaction Time | 1 h | 2–4 h |

| Temperature | 20°C | 0°C → 25°C |

| Catalyst Loading | 1% v/v | 1.5 equiv |

| Workup Complexity | Moderate | Simple |

| Scalability | >100 g | <50 g |

Key Findings :

-

TfOH accelerates acylation via protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Polar aprotic solvents (acetonitrile) improve valeryl chloride solubility but require acid-resistant equipment.

-

TEA-based systems generate less waste but necessitate strict anhydrous conditions.

Mechanistic Insights and Side-Reaction Mitigation

The acylation proceeds via a nucleophilic acyl substitution mechanism (Figure 1):

-

Electrophilic Activation :

-

Side Reactions :

-

Byproduct Analysis :

Analytical Validation and Characterization

Spectroscopic Confirmation

-

¹H NMR (CDCl₃, 400 MHz): δ 8.28 (d, J = 9.2 Hz, 2H, ArH), 7.39 (d, J = 9.2 Hz, 2H, ArH), 2.61 (t, J = 7.6 Hz, 2H, COOCH₂), 1.65–1.58 (m, 2H, CH₂), 1.42–1.35 (m, 2H, CH₂), 0.95 (t, J = 7.2 Hz, 3H, CH₃).

-

IR (KBr): ν 1754 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1348 cm⁻¹ (NO₂ symmetric stretch).

Purity Assessment

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances adapt batch protocols to flow systems:

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrophenyl valerate primarily undergoes hydrolysis reactions, where it is converted into 4-nitrophenol and valeric acid in the presence of water and an enzyme or a base . This hydrolysis reaction is commonly used to measure esterase activity in various biological samples .

Common Reagents and Conditions

Hydrolysis: Water, enzymes such as carboxylesterase or butyrylcholinesterase, or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Hydrolysis: 4-Nitrophenol and valeric acid.

Reduction: Corresponding amine derivative of this compound.

Aplicaciones Científicas De Investigación

Enzyme Activity Studies

4-Nitrophenyl valerate is primarily used as a substrate in the measurement of esterase activity. The hydrolysis of this compound releases p-nitrophenol, which can be quantitatively measured due to its colorimetric properties.

Case Study 1: Esterase Activity in Tadpoles

A study investigated the effect of diet on carboxylesterase activity in tadpoles using this compound as a substrate. The results indicated that the hydrolysis rate was significantly influenced by dietary factors and exposure to chlorpyrifos, a pesticide. The study measured the formation of 4-nitrophenolate at 405 nm, providing insights into the biochemical responses of aquatic organisms to environmental stressors .

| Parameter | Control Group | Chlorpyrifos Exposed |

|---|---|---|

| Mean Length (mm) | 24.70 ± 0.70 | 25.62 ± 0.27 |

| Mean Weight (g) | 0.19 ± 0.02 | 0.22 ± 0.02 |

| CbE Activity (nmol/min/mg protein) | 44.46 ± 6.63 | Significantly reduced |

Synthetic Biology Applications

In synthetic biology, this compound serves as a probe for screening potential polyester-degrading enzymes. A study demonstrated that various enzymes exhibited differing levels of activity against this substrate, indicating its utility in enzyme characterization and bioremediation research.

Case Study 2: Screening for Polyester Degrading Enzymes

Researchers screened a panel of enzymes against several nitrophenyl substrates, including this compound, to identify candidates with significant esterase activity. The study revealed that while some enzymes showed promise, their activities were lower than that of established controls, highlighting the need for further optimization in enzyme engineering .

| Enzyme Type | Activity Against this compound |

|---|---|

| Putative Esterases | Statistically significant but lower than control |

| Established Cutinase | Highest relative activity observed |

Mecanismo De Acción

The mechanism of action of 4-nitrophenyl valerate involves its hydrolysis by esterases. The enzyme binds to the ester bond of this compound, facilitating its cleavage and resulting in the formation of 4-nitrophenol and valeric acid . The release of 4-nitrophenol, which can be easily detected spectrophotometrically, serves as an indicator of esterase activity .

Comparación Con Compuestos Similares

Critical Considerations

- 4-Nitrophenol Toxicity: The hydrolysis product, 4-nitrophenol, is toxic and regulated under PRTR guidelines. Proper disposal and exposure controls are essential .

- pH Dependence: Hydrolysis efficiency and 4-nitrophenol detection are pH-sensitive, requiring alkaline conditions (pH > 7.4) for optimal signal generation .

Actividad Biológica

4-Nitrophenyl valerate (4-NPV) is an ester compound that has garnered attention in biochemical research due to its role as a substrate in enzymatic activity studies. This compound serves as a model for understanding the hydrolysis processes mediated by various esterases and carboxylesterases, which are crucial for the metabolism of drugs and environmental pollutants. This article provides a comprehensive overview of the biological activity of 4-NPV, including its interactions with enzymes, its applications in research, and relevant case studies.

This compound is a chemical compound with the formula and a molecular weight of 223.23 g/mol. It is characterized by the presence of a nitrophenyl group and a valerate moiety, making it a relevant substrate for studying esterase activity.

Structure

| Property | Description |

|---|---|

| Chemical Formula | C₁₁H₁₃N₀₄ |

| Molecular Weight | 223.23 g/mol |

| CAS Number | 1956-07-6 |

Enzymatic Hydrolysis

4-NPV is primarily utilized to assess the activity of various esterases. In studies, it has been shown to be hydrolyzed by carboxylesterases (CEs) and other related enzymes, which release 4-nitrophenol (4-NP) as a measurable product. The hydrolysis reaction can be monitored spectrophotometrically due to the color change associated with the formation of 4-NP.

Key Findings from Research Studies

- Esterase Activity : Research indicates that 4-NPV is an effective substrate for studying esterase activity across different organisms, including bacteria and mammals. For instance, a study highlighted that certain bacterial enzymes showed significant activity towards 4-NPV compared to longer-chain substrates .

- Comparison with Other Substrates : In comparative studies involving various nitrophenyl esters, 4-NPV demonstrated moderate hydrolysis rates, which were influenced by factors such as pH and enzyme concentration .

- Enzyme Specificity : Specificity studies revealed that certain esterases exhibited higher catalytic efficiency with 4-NPV than with other substrates like p-nitrophenyl acetate (pNPA), indicating its utility in enzyme characterization .

Case Study 1: Enzymatic Profiling

A study conducted on human liver carboxylesterases demonstrated that these enzymes effectively hydrolyze 4-NPV, suggesting its potential application in drug metabolism research. The kinetic parameters were determined, revealing a value indicative of moderate affinity towards this substrate .

Case Study 2: Environmental Applications

In environmental microbiology, 4-NPV has been used to screen microbial communities for esterolytic activity, particularly in studies aimed at bioremediation. Microorganisms capable of degrading synthetic esters were identified using 4-NPV as a model substrate, highlighting its role in assessing biodegradation potential .

Q & A

Basic: How is 4-nitrophenyl valerate utilized in enzyme activity assays?

This compound is a chromogenic substrate for measuring esterase activity. Upon enzymatic hydrolysis, it releases 4-nitrophenol, which can be quantified spectrophotometrically at 400–420 nm. This method is widely used for carboxylesterases (CbE) and neurotoxic esterases (NTE) in kinetic studies . For example, in ecotoxicology, it helps assess pesticide impacts on esterase activity in amphibians .

Basic: What are the standard protocols for preparing this compound solutions?

Prepare stock solutions in organic solvents like dimethyl sulfoxide (DMSO) or ethanol (10–50 mM) to prevent premature hydrolysis. For aqueous assays, dilute to working concentrations (0.1–1 mM) in buffer (pH 7–8). Include controls without enzymes to account for non-enzymatic hydrolysis. Pre-warm solutions to assay temperature (e.g., 37°C) to ensure reproducibility .

Advanced: How can researchers resolve discrepancies in kinetic constants obtained from different analytical methods?

Discrepancies in constants like (bimolecular rate) may arise from linearization methods (e.g., Lineweaver-Burk vs. nonlinear regression). Validate results using:

- Non-linear regression to minimize fitting errors.

- Substrate inhibition checks at high concentrations.

For example, two interpretations of NTE inhibition by mipafox yielded values of and , highlighting the need for model validation .

Advanced: What strategies optimize this compound use in complex biological matrices?

In heterogeneous samples (e.g., tissue homogenates), employ:

- Selective inhibitors : Paraoxon for cholinesterases, phenylmethylsulfonyl fluoride (PMSF) for serine hydrolases.

- Pre-treatment : Centrifugation or filtration to remove interfering particulates.

- Genetic models : Knockout organisms to isolate target enzyme contributions .

Basic: What detection methods are compatible with this compound in real-time assays?

Use spectrophotometry (405–420 nm) to monitor 4-nitrophenol release. For high-throughput screens, microplate readers with kinetic mode are ideal. Ensure pathlength correction for small volumes. Fluorometric alternatives (e.g., α-naphthyl acetate) are preferred for multiplexed assays .

Advanced: How does substrate solubility affect enzyme kinetic interpretations?

Poor aqueous solubility can lead to underestimation of . Mitigate by:

- Adding detergents (e.g., Triton X-100) to improve dispersion.

- Using mixed solvents (e.g., 1–2% ethanol) while ensuring enzyme compatibility.

Compare with structurally similar substrates (e.g., 4-nitrophenyl butyrate) to validate solubility-driven artifacts .

Basic: What storage conditions ensure this compound stability?

Store desiccated at –20°C in amber vials to prevent light- and moisture-induced degradation. For long-term stability (>6 months), aliquot into inert atmospheres (argon or nitrogen) .

Advanced: How to validate substrate specificity in heterogeneous enzyme systems?

Combine:

- Inhibitor panels : Eserine for cholinesterases, bis(4-nitrophenyl) phosphate (BNPP) for carboxylesterases.

- Recombinant enzymes : Express target esterases in heterologous systems (e.g., E. coli) to confirm activity .

Advanced: What statistical models analyze time-dependent inhibition data?

For mechanisms like phosphorylation (NTE inhibition), use:

- One-step inhibition model : .

- Two-step models for slow-binding inhibitors.

Compare Akaike Information Criterion (AIC) values to select the best-fit model .

Basic: How to control for non-enzymatic hydrolysis in assays?

Include blank reactions without enzymes or heat-inactivated enzymes. Adjust pH to 7–8 (prevents acid/base catalysis). Conduct assays at controlled temperatures (e.g., 25°C or 37°C) to standardize reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.